molecular formula C15H12O3 B177596 4-(3-acetylphenyl)benzoic Acid CAS No. 199678-04-1

4-(3-acetylphenyl)benzoic Acid

Cat. No.: B177596
CAS No.: 199678-04-1
M. Wt: 240.25 g/mol
InChI Key: NNPZXRZBAVBTGL-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)benzoic acid, also known as 4-Acetophenylbenzoic acid, is a chemical compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to a benzoic acid moiety. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-acetylphenyl)benzoic acid can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Acetylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 4-(3-carboxyphenyl)benzoic acid.

    Reduction: Formation of 4-(3-hydroxyphenyl)benzoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the compound

Scientific Research Applications

4-(3-Acetylphenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(3-acetylphenyl)benzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Acetylbenzoic acid
  • 3-Acetylbenzoic acid
  • 4-Hydroxybenzoic acid
  • 3-Hydroxybenzoic acid

Comparison: 4-(3-Acetylphenyl)benzoic acid is unique due to the presence of both an acetyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. Compared to 4-acetylbenzoic acid and 3-acetylbenzoic acid, it has an additional phenyl ring, which can influence its reactivity and interactions. The presence of the acetyl group differentiates it from hydroxybenzoic acids, which have hydroxyl groups instead .

Properties

IUPAC Name

4-(3-acetylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZXRZBAVBTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373321
Record name 4-(3-acetylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199678-04-1
Record name 4-(3-acetylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 199678-04-1
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